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molecular formula C9H11NO B1502615 3-Isopropylpicolinaldehyde

3-Isopropylpicolinaldehyde

Cat. No. B1502615
M. Wt: 149.19 g/mol
InChI Key: IDULKRZSZVQVJN-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a vigorously stirred solution of (3-isopropyl-pyridin-2-yl)-methanol (26 g, 170 mmol) in CH2Cl2 (575 mL) was added manganese(IV) oxide (105 g, 1.20 mol) under N2. The mixture was stirred for 18 h then filtered through a celite pad and concentrated in vacuo. Purification by column chromatography on silica gel (EtOAc/hexanes, 1:3) afforded 3-isopropyl-pyridine-2-carbaldehyde (15.65 g, 61%) as an orange oil. 1H NMR (CDCl3) δ 1.26 (d, 6H, J=7.0 Hz), 4.17 (sep, 1H, J=6.6 Hz) 7.45 (dd, 1H, J=7.9, 4.4 Hz), 7.84 (d, 1H, J=7.9 Hz), 8.56 (dd, 1H, J=4.4, 1.3 Hz), 10.2 (s, 1H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5]([CH2:10][OH:11])=[N:6][CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2]>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH:1]([C:4]1[C:5]([CH:10]=[O:11])=[N:6][CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C)(C)C=1C(=NC=CC1)CO
Name
Quantity
575 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
105 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (EtOAc/hexanes, 1:3)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)C=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.65 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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